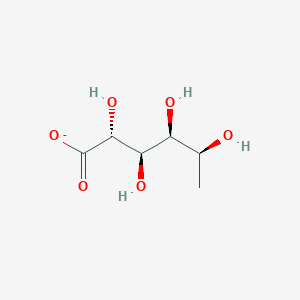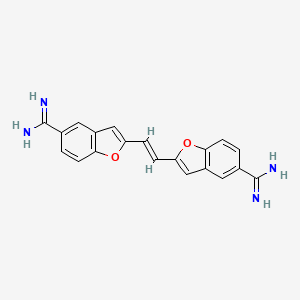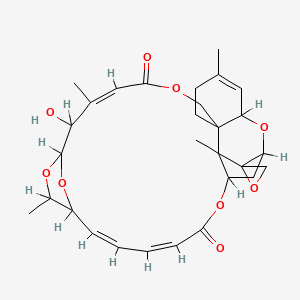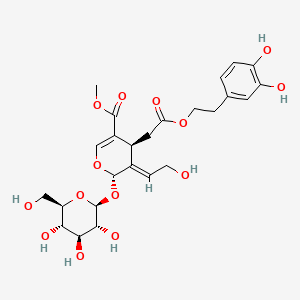
10-Hydroxyoleuropein
Overview
Description
10-Hydroxyoleuropein is a compound isolated from the rhizome of Cyperus rotundus . It has been found to inhibit the respiratory burst of macrophages .
Synthesis Analysis
10-Hydroxyoleuropein is isolated from the rhizome of Cyperus rotundus . It’s also suggested that the presence of an additional hydroxyl group could result in the hydroxylation of oleuropein aglycone, generating 10-hydroxyoleuropein .Molecular Structure Analysis
The molecular formula of 10-Hydroxyoleuropein is C25H32O14 . The molecular weight is 556.51 . The structure of 10-Hydroxyoleuropein includes a hydroxyl group combined with the oleoside moiety .Chemical Reactions Analysis
There’s a suggestion that intestinal chemical reactions could benefit the hydroxylation of oleuropein aglycone, generating 10-hydroxyoleuropein .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Hydroxyoleuropein include a molecular weight of 556.51 and a molecular formula of C25H32O14 . It’s recommended to store the compound under specific conditions for optimal preservation .Scientific Research Applications
Cardiovascular Health
10-Hydroxyoleuropein, a secoiridoid glycoside, has been identified in studies to possess properties beneficial for cardiovascular health. Research on compounds extracted from Jasminum multiflorum, including 10-hydroxyoleuropein, highlighted their coronary dilating and cardiotropic activities, indicating potential for heart health applications (Shen, Lin, & Chen, 1990).
Neurological Health
Studies have explored the impact of various compounds, including 10-hydroxyoleuropein, on neurological health. For example, trans-10-hydroxy-2-decenoic acid, related to 10-hydroxyoleuropein, has been investigated for its potential in alleviating blood-brain barrier dysfunction, which is crucial in treating neurological diseases (You, Miao, Pan, & Hu, 2019).
Bone Health
Research has also indicated that compounds like oleuropein and hydroxytyrosol, related to 10-hydroxyoleuropein, might have significant effects on bone formation and maintenance, suggesting their potential use in treating osteoporosis (Hagiwara, Goto, Araki, Miyazaki, & Hagiwara, 2011).
Anti-Inflammatory and Antioxidant Effects
Some studies have delved into the anti-inflammatory and antioxidant properties of compounds similar to 10-hydroxyoleuropein. For instance, oleuropein and hydroxytyrosol have shown potential in inhibiting neutrophil degranulation and chemotaxis, which are crucial in inflammatory responses (Bedouhène, Moulti-Mati, Dang, & El-Benna, 2017).
Antiviral Applications
The exploration of hydroxy fatty acids, including derivatives like 10-hydroxy fatty acids, has highlighted their potential in various industrial applications, including as antiviral agents. This research underscores the broad utility of these compounds in both medical and industrial contexts (Kang, Seo, Shin, Park, & Oh, 2017).
Neuroprotective Properties
10-Hydroxyoleuropein's structural and functional relatives, such as 10-hydroxydecanoic acid, have been studied for their neuroprotective properties, particularly in relation to neuroinflammation. This suggests potential applications in treating neurological disorders like Alzheimer's disease (You, Miao, Sienkiewicz, Jiang, Zhao, & Hu, 2020).
Mechanism of Action
properties
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O14/c1-35-23(34)15-11-37-24(39-25-22(33)21(32)20(31)18(10-27)38-25)13(4-6-26)14(15)9-19(30)36-7-5-12-2-3-16(28)17(29)8-12/h2-4,8,11,14,18,20-22,24-29,31-33H,5-7,9-10H2,1H3/b13-4+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWFMPVGIIRRRG-AXPMACIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CCO)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxyoleuropein | |
CAS RN |
84638-44-8 | |
| Record name | 10-Hydroxyoleuropein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



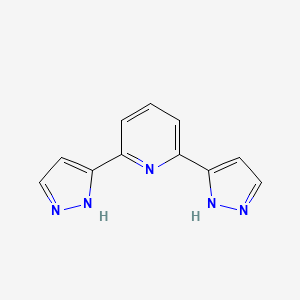

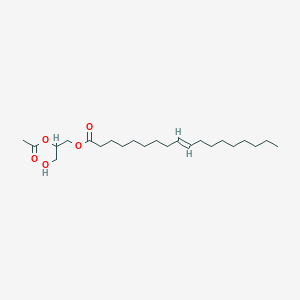
![(Z)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1233030.png)
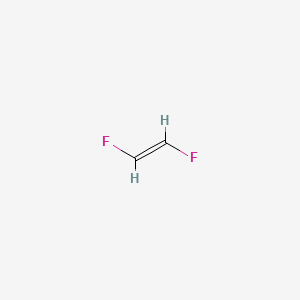
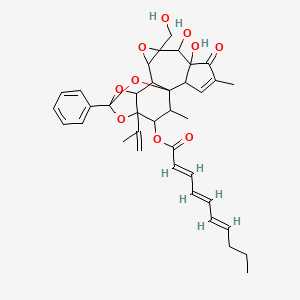
![methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1233037.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-4-methyl-6-benzo[c][1]benzopyranone](/img/structure/B1233038.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1233039.png)

